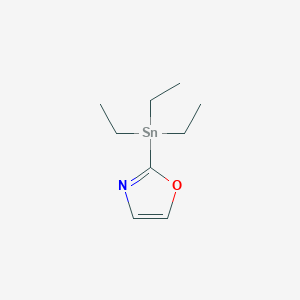

2-(Triethylstannyl)oxazole

Description

Significance of Organotin Chemistry in Modern Organic Synthesis

Organotin chemistry, which centers on compounds with a carbon-tin bond, has become an indispensable part of modern organic synthesis. pageplace.de These compounds, also known as organostannanes, offer a unique combination of stability and reactivity, making them valuable reagents for creating new carbon-carbon bonds. fiveable.megelest.com Their stability to air and moisture allows for easy handling and purification, yet they are sufficiently reactive to participate in a wide array of chemical transformations. gelest.com

A primary application of organotin reagents is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. fiveable.meresearchgate.net This reaction has a broad scope, enabling the formation of bonds between various types of carbon atoms (sp², sp³, and sp) and tolerating a wide range of functional groups on the coupling partners. researchgate.net The versatility of organostannanes—which include alkyl, vinyl, and aryl variants—allows chemists to construct complex molecular frameworks with high precision. numberanalytics.com Beyond the Stille reaction, organotin compounds are used in radical reactions, transmetallation processes to generate other organometallic reagents, and as catalysts. pageplace.degelest.comnumberanalytics.com The ability to transfer organic groups from tin to a transition metal catalyst is a cornerstone of their utility in building the sophisticated molecules required for medicine and materials science. pageplace.defiveable.me

The Oxazole (B20620) Heterocycle: Fundamental Importance and Synthetic Utility

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. igi-global.comtandfonline.com This structural motif is of significant interest due to its widespread presence in a vast number of biologically active natural products, including those isolated from marine organisms and terrestrial microbes. tandfonline.com Many of these natural compounds exhibit a range of pharmacological activities, such as antibacterial, anticancer, and anti-inflammatory properties. igi-global.comresearchgate.net

The oxazole ring is not just a component of natural products but also a key structural feature in many synthetic medicinal compounds. nih.govbohrium.com Marketed drugs containing the oxazole scaffold are used to treat a variety of conditions, underscoring the ring's value as a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov In synthetic chemistry, oxazoles serve as versatile intermediates. nih.govaip.org The ring can be synthesized through various methods, such as the Robinson-Gabriel synthesis or from α-acylamino ketones, and can undergo a range of reactions. pharmaguideline.com These include electrophilic and nucleophilic substitutions, cycloaddition reactions (acting as dienes), and deprotonation, allowing for further functionalization. igi-global.compharmaguideline.comwikipedia.org This reactivity makes the oxazole a valuable building block for the assembly of more complex molecules. nih.govaip.org

Positioning of 2-(Triethylstannyl)oxazole within Organometallic and Heterocyclic Chemistry

This compound represents a specialized reagent that synergistically combines the functionalities of both organotin compounds and oxazole heterocycles. It is a bifunctional molecule where the triethylstannyl group at the C2 position of the oxazole ring acts as a handle for organometallic cross-coupling reactions, while the oxazole core provides the desired heterocyclic element.

The primary utility of stannylated oxazoles, such as this compound and its more commonly cited analogue 2-(tributylstannyl)oxazole (B129791), is as a donor in Stille cross-coupling reactions. nih.govscientificlabs.combeilstein-journals.org This allows for the direct and regioselective introduction of the oxazole-2-yl moiety onto other organic molecules, a crucial step in the synthesis of complex natural products and pharmaceutical targets. nih.govacs.org For example, a key step in a synthetic strategy toward the natural product Ajudazol A involved the Stille coupling between a 2-stannyl-oxazole and a vinyl iodide. nih.govacs.orgscilit.com

The synthesis of 2-stannylated oxazoles is often achieved by the deprotonation of the relatively acidic C2-proton of the oxazole ring, followed by quenching with a trialkyltin chloride. beilstein-journals.org Once formed, these reagents can be coupled with various organic halides (aryl, heteroaryl, vinyl) using a palladium catalyst to create a C-C bond at the C2 position of the oxazole ring. scientificlabs.combeilstein-journals.org This positions compounds like this compound as critical linchpins that enable the fusion of heterocyclic fragments with other complex organic structures, a common challenge in total synthesis and medicinal chemistry.

Interactive Data Table: Properties of Related Stannyl (B1234572) Oxazoles

While specific data for this compound is sparse in readily available literature, properties for the closely related and more commonly used 2-(tributylstannyl)oxazole are documented. This data provides a useful reference point for understanding the physical characteristics of 2-stannylated oxazoles.

| Property | Value for 2-(Tri-n-butylstannyl)oxazole |

| Boiling Point | 108-110 °C at 0.2 mmHg scientificlabs.com |

| Density | 1.170 g/mL at 25 °C scientificlabs.com |

| Refractive Index | n20/D 1.4930 scientificlabs.com |

Properties

CAS No. |

156780-51-7 |

|---|---|

Molecular Formula |

C9H17NOSn |

Molecular Weight |

273.95 g/mol |

IUPAC Name |

triethyl(1,3-oxazol-2-yl)stannane |

InChI |

InChI=1S/C3H2NO.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-2H;3*1H2,2H3; |

InChI Key |

QLINIYOQQQFTAZ-UHFFFAOYSA-N |

SMILES |

CC[Sn](CC)(CC)C1=NC=CO1 |

Canonical SMILES |

CC[Sn](CC)(CC)C1=NC=CO1 |

Synonyms |

2-(TRIETHYLSTANNYL)OXAZOLE |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Triethylstannyl Oxazole

Transmetalation Processes Involving the 2-Stannyl Oxazole (B20620) Moiety

Transmetalation, the transfer of an organic group from one metal to another, is the pivotal step in Stille cross-coupling and a potential gateway to other coupling chemistries. For 2-(triethylstannyl)oxazole, this process involves the transfer of the oxazol-2-yl group from the tin atom to the palladium catalyst.

Stoichiometric and Catalytic Transmetalation Pathways

The transmetalation step in the catalytic cycle of Stille coupling is often rate-determining. The process is understood to proceed through several potential pathways. The most commonly accepted mechanism is associative, or cyclic, wherein the organostannane coordinates to the palladium(II) complex. This is followed by the formation of a transient pentacoordinate palladium species, which then undergoes cleavage of the carbon-tin bond and formation of a new carbon-palladium bond, releasing the stannyl (B1234572) halide.

Additives can significantly influence the rate of transmetalation. For instance, the addition of copper(I) salts, such as CuI, can accelerate the reaction rate substantially. This rate enhancement is often attributed to the ability of CuI to act as a scavenger for free phosphine (B1218219) ligands in the solution, as high concentrations of free ligands are known to inhibit the transmetalation step. Furthermore, fluoride (B91410) ions, from sources like cesium fluoride (CsF), can coordinate to the organotin reagent to form a hypervalent, pentacoordinate tin species. This "ate-complex" is more nucleophilic and is believed to undergo transmetalation at a faster rate.

Role of the C-Sn Bond in Transmetalation Events

The carbon-tin (C-Sn) bond in this compound is a covalent, polarizable bond that is susceptible to electrophilic cleavage by the palladium(II) center. The efficiency of the transmetalation step is dependent on the nature of the organic groups attached to the tin atom. In the Stille reaction, there is a general hierarchy of group transfer aptitude: alkynyl, alkenyl, aryl, allyl > alkyl. For this compound, the desired transfer is that of the sp²-hybridized oxazol-2-yl group, while the three ethyl groups are considered non-transferable "dummy" ligands.

The mechanism of C-Sn bond cleavage during transmetalation can occur with either retention or inversion of configuration, depending on the reaction conditions and substrates. Reactions proceeding through a cyclic transition state typically result in retention of stereochemistry. This is a key feature in many synthetic applications where stereochemical integrity must be maintained.

Transition Metal-Catalyzed Cross-Coupling Reactions

The primary application of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Stille Cross-Coupling Reactions with this compound as a Nucleophile

This compound, and the closely related 2-(tributylstannyl)oxazole (B129791), serve as effective nucleophiles for the synthesis of 2-aryl and 2-heteroaryloxazoles via the Stille cross-coupling reaction. This reaction typically involves the coupling of the stannane (B1208499) with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst.

A variety of palladium sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be employed, often in conjunction with phosphine ligands. While the reaction is versatile, its success can be substrate-dependent. For example, attempts to couple 2-oxazolylstannanes with aryl mesylates using a Pd(OAc)₂/XPhos catalyst system were reported to be unsuccessful, leading to decomposition of the mesylate starting material rather than the desired cross-coupled product. nih.gov However, couplings with a range of aryl and heteroaryl halides proceed efficiently under appropriate conditions. nih.gov

| Electrophile | Catalyst System | Additive | Solvent | Yield (%) | Ref |

| Aryl Iodide | Pd(PPh₃)₄ | None | Toluene | Good to Excellent | researchgate.net |

| Aryl Bromide | Pd₂(dba)₃ / AsPh₃ | CuI | DMF | Moderate to Good | nih.gov |

| 3-Iodoindazole | Pd(PPh₃)₄ | None | N/A | Good | |

| Aryl Mesylate | Pd(OAc)₂ / XPhos | CsF | t-BuOH | 0 (Decomposition) | nih.gov |

Other Cross-Coupling Applications (e.g., Negishi, Suzuki, Sonogashira, Hiyama)

While this compound is a direct precursor for Stille coupling, its application in other named cross-coupling reactions is indirect and requires prior transformation. These reactions necessitate different organometallic nucleophiles (e.g., organozinc for Negishi, organoboron for Suzuki).

A viable pathway to access these other reactive intermediates is through a tin-lithium (Sn-Li) exchange reaction. nih.gov Treatment of an organostannane with an organolithium reagent, such as n-butyllithium or methyllithium, can result in a facile and high-yielding transmetalation to afford the corresponding lithiated species. nih.govresearchgate.net

In the case of this compound, a Sn-Li exchange would generate 2-lithiooxazole. This potent nucleophile, while potentially unstable and prone to isomerization, can be trapped in situ with appropriate electrophiles. clockss.orgresearchgate.net

For Negishi Coupling: Quenching 2-lithiooxazole with a zinc salt like ZnCl₂ would produce the corresponding 2-oxazolylzinc reagent, which can then be used in a palladium- or nickel-catalyzed Negishi cross-coupling.

For Suzuki Coupling: Trapping 2-lithiooxazole with a trialkyl borate, such as trimethyl borate, followed by acidic workup, would yield oxazole-2-boronic acid or its corresponding boronate ester. This species is the requisite nucleophilic partner for a Suzuki cross-coupling reaction.

Therefore, while not a direct substrate, this compound serves as a stable precursor to the more reactive organolithium intermediate, which acts as a gateway to other cross-coupling methodologies.

Further Synthetic Transformations of this compound Derivatives

Beyond its central role in cross-coupling, the C-Sn bond in this compound can undergo other useful synthetic transformations, primarily involving ipso-substitution via electrophilic cleavage.

One of the most fundamental reactions of organostannanes is protodestannylation , where the stannyl group is replaced by a proton upon treatment with acid. researchgate.net This reaction can be useful for introducing deuterium (B1214612) or tritium (B154650) at a specific position or for removing the stannyl group after it has served its synthetic purpose (e.g., as a directing group).

Another key transformation is halodestannylation . The C-Sn bond can be readily cleaved by halogens. For instance, reaction with iodine (I₂) would lead to an ipso-substitution, replacing the triethylstannyl moiety with an iodine atom to furnish 2-iodooxazole. This product is itself a valuable intermediate, serving as an electrophilic partner in a variety of cross-coupling reactions.

Finally, as mentioned previously, the tin-lithium exchange is a pivotal non-coupling transformation. nih.gov The resulting 2-lithiooxazole can react with a wide array of electrophiles beyond metal salts, including aldehydes, ketones, and alkyl halides, providing a route to a diverse range of 2-substituted oxazoles. clockss.orgresearchgate.net

Electrophilic and Nucleophilic Reactions at the Oxazole Ring

The reactivity of the oxazole ring is dictated by the electronegativity of its two heteroatoms, oxygen and nitrogen, which results in a π-electron-deficient system. This electronic characteristic makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack.

Electrophilic Reactions: Electrophilic substitution on an unsubstituted oxazole ring is a challenging transformation due to the deactivating effect of the pyridine-type nitrogen atom. pharmaguideline.comthepharmajournal.com When such reactions do occur, they typically require activating, electron-donating groups on the ring and proceed with a specific regioselectivity, favoring the C4 and C5 positions over the C2 position (C4 > C5 > C2). pharmaguideline.com In the case of this compound, the C2 position is already substituted. Therefore, any potential electrophilic attack would be directed to the C4 or C5 positions, though it is expected to be sluggish without further activation of the ring.

Nucleophilic Reactions: The C2 position of the oxazole ring is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. pharmaguideline.com In this compound, this position is occupied by the triethylstannyl group. Nucleophilic attack on the oxazole ring is often complex and can lead to ring cleavage rather than simple substitution. pharmaguideline.com

Deprotonation is a key reaction initiated by strong bases. The acidity of the ring protons in oxazole decreases in the order C2 > C5 > C4. thepharmajournal.com For this compound, the most acidic C2 proton is replaced by the stannyl group. Treatment with a strong organolithium reagent would likely lead to transmetallation (a tin-lithium exchange) at the C2 position, generating a 2-lithiooxazole intermediate. pharmaguideline.com These lithiated species are often unstable and can fragment into open-chain isocyanides. pharmaguideline.com

Table 1: Predicted Reactivity at the Oxazole Ring of this compound

| Reaction Type | Position | Predicted Outcome | General Principle |

| Electrophilic Substitution | C4, C5 | Difficult; requires activating groups | Oxazole is an electron-deficient ring. pharmaguideline.com |

| Nucleophilic Attack | C2 | Leads to C-Sn bond cleavage/transmetallation | C2 is the most electron-deficient position. pharmaguideline.com |

| Deprotonation (Metallation) | C2 | Tin-lithium exchange with organolithiums | C2 is the most acidic position in oxazoles. thepharmajournal.comwikipedia.org |

Ring-Opening and Recyclization Pathways of Oxazoles

The oxazole ring, while aromatic, is susceptible to cleavage under various conditions, including nucleophilic attack and oxidation. These ring-opening events can sometimes be followed by recyclization to form new heterocyclic systems. clockss.org

Ring-Opening Pathways: Nucleophilic attack at the C2 position, especially by nucleophiles like ammonia (B1221849) or formamide, can induce ring cleavage, which can then lead to the formation of imidazoles. pharmaguideline.com For this compound, this would first involve the displacement of the stannyl group. Furthermore, protonated oxazoles or activated oxazolium salts are much more reactive towards nucleophiles, readily undergoing reactions that result in ring cleavage. clockss.org

Oxidative cleavage is another known pathway for the degradation of the oxazole ring. Reagents such as cold potassium permanganate (B83412) or ozone can open the ring. pharmaguideline.com The stability of the triethylstannyl group under these specific oxidative conditions would need to be considered.

Recyclization Pathways: The cleavage of the oxazole ring can be a productive step in the synthesis of other heterocycles. The chemical behavior of some oxazole derivatives is influenced by the presence of "hidden" amide functionalities within their structure, which can drive recyclization processes. researchgate.net For instance, 5-amino or 5-hydrazino substituted oxazoles can undergo recyclization upon heating or treatment with acid, often involving a nucleophilic attack at the C2 or C5 position. researchgate.net While this compound does not possess these specific substituents, the principle demonstrates that initial cleavage of the oxazole ring can be followed by intramolecular reactions to generate new ring systems. A notable example is the transformation of certain oxazoles into imidazoles in the presence of ammonia. pharmaguideline.com

Table 2: General Ring-Opening and Recyclization Reactions of Oxazoles

| Reaction Type | Reagent/Condition | Intermediate/Process | Product Type |

| Nucleophilic Ring-Opening/Recyclization | Ammonia/Formamide | Ring cleavage via nucleophilic attack at C2 pharmaguideline.com | Imidazole |

| Oxidative Ring-Opening | Potassium Permanganate, Ozone | Ring cleavage pharmaguideline.com | Open-chain products |

| Recyclization of Substituted Oxazoles | Heat, Acid | Cleavage followed by intramolecular cyclization researchgate.net | Other heterocycles (e.g., 1,3,4-oxadiazoles) |

| Diels-Alder Reaction | Dienophiles | Cycloaddition followed by retro-Diels-Alder or rearrangement wikipedia.orgclockss.org | Pyridines, Furans |

Applications of 2 Triethylstannyl Oxazole in Advanced Organic Synthesis and Catalysis

Versatile Building Block in Complex Molecule Construction

The utility of 2-(triethylstannyl)oxazole as a synthetic intermediate stems from its ability to act as a nucleophilic partner in cross-coupling reactions. The carbon-tin bond is readily cleaved by a palladium catalyst, enabling the formation of new carbon-carbon bonds with various electrophilic partners. This strategic functionalization is central to its role in building complex molecules.

This compound is a key precursor for synthesizing 2-substituted and 2,5-disubstituted oxazoles, which are prevalent motifs in medicinal chemistry and materials science. The primary method for this transformation is the palladium-catalyzed Stille cross-coupling reaction. wikipedia.org In this reaction, the triethylstannyl group is substituted by a range of organic moieties from coupling partners like aryl, heteroaryl, vinyl, or acyl halides and triflates.

This methodology provides a reliable route to a diverse library of oxazole (B20620) derivatives that would be challenging to access through traditional cyclization methods. The reaction conditions are typically mild, tolerate a variety of functional groups, and proceed with high regioselectivity at the C2 position of the oxazole.

Table 1: Examples of Stille Cross-Coupling Reactions with 2-(Triorganostannyl)oxazole

| Electrophilic Partner (R-X) | Product (2-R-Oxazole) | Catalyst System |

|---|---|---|

| Iodobenzene | 2-Phenyloxazole | Pd(PPh₃)₄ |

| 2-Bromopyridine | 2-(Pyridin-2-yl)oxazole | PdCl₂(PPh₃)₂ |

| Vinyl Bromide | 2-Vinyloxazole | Pd(dba)₂ / P(fur)₃ |

| Benzoyl Chloride | 2-Benzoyloxazole | PdCl₂(MeCN)₂ |

This table presents representative transformations based on established Stille coupling protocols.

The ability to introduce such a wide variety of substituents makes this compound a powerful tool for systematically modifying the electronic and steric properties of the oxazole ring for applications in drug discovery and materials science.

The oxazole ring is a core structural component of numerous biologically active natural products, including antibiotics, antitumor agents, and immunosuppressants. researchgate.netrsc.org Synthesizing these complex molecules and their analogs for structure-activity relationship (SAR) studies often requires the use of pre-functionalized building blocks. This compound and its analogs serve this purpose effectively, providing a reliable handle for introducing the oxazole moiety into a larger molecular framework.

A notable example is in the synthesis of Ajudazol A, a potent inhibitor of the mitochondrial respiratory chain. nih.gov The total synthesis of this complex natural product has been accomplished using strategies that involve the functionalization of an oxazole core, a process where a stannylated oxazole could serve as a key intermediate for coupling with other fragments of the molecule. Although some syntheses may use alternative coupling strategies like Negishi reactions, the principle of using a pre-formed, activated oxazole building block is the same. nih.gov The Stille coupling of stannylated oxazoles offers a robust and well-established alternative for constructing the intricate carbon skeleton of such natural products.

Other complex oxazole-containing natural products whose syntheses rely on the coupling of heterocyclic fragments include members of the tantazole and thiangazole (B1235939) families. datapdf.com The modular nature of the Stille coupling makes this compound an ideal starting point for convergent syntheses of these and other poly-heterocyclic natural products.

Ligand Design and Catalytic Applications

The influence of ligands on the performance of transition metal catalysts is a cornerstone of modern catalysis. Ligands modify the steric and electronic environment of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. Oxazole-containing compounds have been successfully employed as ligands, and this compound provides a strategic entry point for their synthesis.

Bidentate and tridentate ligands containing N-heterocycles are crucial in coordination chemistry and catalysis. mdpi.com Ligands that incorporate an oxazole ring can be readily synthesized from this compound. Through a Stille cross-coupling reaction with a halogenated partner, complex ligand scaffolds can be assembled. For instance, coupling this compound with a halogenated pyridine, oxazoline (B21484), or another oxazole can generate a variety of N-donor ligands.

A prime example is the synthesis of bidentate oxazole-oxazoline ligands. These structures are found in nature and have been adapted for use in catalysis. mdpi.com The synthesis can be envisioned by coupling this compound with a 2-bromooxazoline, mediated by a palladium catalyst. This modular approach allows for the systematic variation of substituents on both the oxazole and oxazoline rings to fine-tune the ligand's properties.

Figure 1: Retrosynthetic Approach to Oxazole-Containing Ligands

This synthetic strategy highlights how this compound serves as a foundational unit for creating a family of structurally related ligands for screening in various catalytic applications.

Ligands derived from this compound have demonstrated their potential to influence the outcome of transition metal-catalyzed reactions. A significant application is in the field of olefin polymerization, specifically the copolymerization of ethylene (B1197577) with cyclic olefins like norbornene, catalyzed by vanadium complexes. mdpi.comresearchgate.netvot.pl

Vanadium catalysts bearing methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active in both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the ligand, particularly the position of substituents, has a considerable impact on the catalyst's performance and the microstructure of the resulting copolymer. mdpi.comresearchgate.net

For example, the placement of a methyl group on the oxazole or oxazoline ring of the ligand alters the steric hindrance around the vanadium center. This, in turn, affects the catalyst's activity and its ability to incorporate the bulky norbornene comonomer into the growing polyethylene (B3416737) chain. This control over comonomer incorporation is a critical aspect of catalytic selectivity, as it directly determines the physical properties of the final polymer, such as its glass transition temperature and mechanical strength. semanticscholar.org

Table 2: Influence of Ligand Structure on Vanadium-Catalyzed Ethylene-Norbornene Copolymerization

| Catalyst (Ligand-Vanadium Complex) | Ligand Substitution Pattern | Polymerization Activity (kg PE / (mol V·h)) | Norbornene Incorporation (mol%) |

|---|---|---|---|

| L1-V | Unsubstituted | 4200 | ~11-25 |

| L2-V | Methyl on Oxazoline Ring | 3150 | ~18-32 |

Data adapted from studies on vanadium catalysts with oxazole-oxazoline ligands. mdpi.com Norbornene incorporation varies with reaction conditions.

The data shows that a substituent on the oxazoline ring (L2-V) reduces the catalyst's activity but enhances its ability to incorporate norbornene, demonstrating a clear structure-activity/selectivity relationship. mdpi.com Conversely, a substituent on the oxazole ring (L3-V) increases activity without significantly altering selectivity for norbornene incorporation compared to the unsubstituted ligand. mdpi.com This ability to rationally tune catalytic performance by modifying the ligand—a process that begins with versatile building blocks like this compound—underscores the compound's importance in the development of advanced catalytic systems.

Spectroscopic and Structural Elucidation of 2 Triethylstannyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds, offering precise information about the carbon-hydrogen framework and the metallic center.

The ¹H NMR spectrum of 2-(Triethylstannyl)oxazole is expected to exhibit distinct signals corresponding to the protons of the oxazole (B20620) ring and the ethyl groups attached to the tin atom.

The protons on the oxazole ring are anticipated to appear in the aromatic region of the spectrum. For the parent oxazole, the protons at the C4 and C5 positions typically resonate at approximately δ 7.0-8.0 ppm. The electron-donating nature of the triethylstannyl group at the C2 position may cause a slight upfield shift of these signals.

The ethyl groups of the triethylstannyl moiety will present as a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the tin atom are expected to resonate as a quartet, while the terminal methyl protons (-CH₃) will appear as a triplet. The coupling between these adjacent protons typically results in a ³J(H,H) coupling constant of around 7-8 Hz. Furthermore, coupling of these protons to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would result in satellite peaks flanking the main signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole H-4 | ~7.0 - 7.5 | Singlet |

| Oxazole H-5 | ~7.5 - 8.0 | Singlet |

| Sn-CH₂-CH₃ | ~1.1 - 1.3 | Quartet |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the oxazole ring are expected to resonate in the downfield region, characteristic of aromatic and heteroaromatic compounds. The C2 carbon, directly bonded to the tin atom, will likely be the most downfield-shifted among the oxazole carbons due to the influence of the heteroatoms and the tin substituent. The C4 and C5 carbons will appear at slightly higher fields.

The ethyl group carbons will show distinct signals. The methylene carbon (-CH₂-) bonded to the tin atom is expected to be more deshielded than the terminal methyl carbon (-CH₃). Similar to ¹H NMR, the coupling of these carbons with the tin isotopes will result in satellite peaks, with the magnitude of the coupling constants (¹J(Sn,C) and ²J(Sn,C)) providing further structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C-2 | ~160 - 170 |

| Oxazole C-4 | ~120 - 130 |

| Oxazole C-5 | ~135 - 145 |

| Sn-CH₂-CH₃ | ~10 - 15 |

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom in organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. For a tetracoordinate trialkyltin compound like this compound, the ¹¹⁹Sn chemical shift is expected to fall within the typical range for such species, which is generally between δ 0 and +200 ppm relative to a standard like tetramethyltin (B1198279) (Me₄Sn). The precise chemical shift will be influenced by the electronic effects of the oxazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display absorption bands corresponding to the vibrations of the oxazole ring and the triethylstannyl group.

Key expected vibrational modes include:

C-H stretching vibrations of the oxazole ring, typically appearing in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching vibrations of the oxazole ring, which are expected in the 1600-1450 cm⁻¹ range.

Ring breathing vibrations of the oxazole moiety, usually found in the fingerprint region.

C-H stretching vibrations of the ethyl groups, which will be observed in the 3000-2850 cm⁻¹ region.

Sn-C stretching vibrations , which are characteristic of organotin compounds and typically appear in the lower frequency region of the spectrum, around 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Oxazole) | 3100 - 3000 |

| Aliphatic C-H Stretch (Ethyl) | 3000 - 2850 |

| C=N / C=C Stretch (Oxazole Ring) | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, although it may be of low intensity due to the lability of the tin-carbon bonds.

The fragmentation pattern is likely to be dominated by the cleavage of the tin-carbon bonds. Common fragmentation pathways for trialkyltin compounds involve the successive loss of ethyl radicals (•C₂H₅) or ethene (C₂H₄) via a hydrogen rearrangement. This would lead to the formation of characteristic ions such as [M - C₂H₅]⁺, [M - 2C₂H₅]⁺, and [M - 3C₂H₅]⁺, which corresponds to the [Sn(C₂H₅)₂(oxazolyl)]⁺, [Sn(C₂H₅)(oxazolyl)]⁺, and [Sn(oxazolyl)]⁺ fragments, respectively. The isotopic pattern of tin, with its multiple naturally occurring isotopes, would be a distinctive feature for all tin-containing fragments. Fragmentation of the oxazole ring itself is also possible, leading to smaller fragment ions.

Photoelectron Spectroscopy for Electronic Structure Insights of C-Sn Bonds

Photoelectron spectroscopy (PES) is a powerful experimental technique that provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This analysis allows for the determination of vertical ionization energies, which, according to Koopmans' theorem, can be approximated as the negative of the orbital energies of the occupied molecular orbitals. The study of the C-Sn bond in this compound through PES, particularly using He(I) radiation, offers a detailed picture of the bonding interactions between the tin atom and the oxazole ring.

Electronic Effects of Alkyl Groups on the C-Sn Bond

In tetraalkyltin compounds (R₄Sn), the highest occupied molecular orbital (HOMO) is typically associated with the σ(C-Sn) bonds. The ionization energy of these orbitals is sensitive to the inductive effects of the alkyl groups. Electron-donating alkyl groups, such as the ethyl groups in the target molecule, are known to increase the electron density on the tin atom, thereby destabilizing the C-Sn bonding orbitals. This destabilization leads to a lower ionization energy.

Studies on a series of tetraalkyltin compounds have demonstrated this trend. For instance, as the alkyl chain length and branching increase, the electron-donating effect becomes more pronounced, resulting in a systematic decrease in the first ionization potential. This is because the increasing positive inductive effect of the alkyl groups raises the energy of the C-Sn σ-orbitals, making it easier to remove an electron.

| Compound | First Vertical Ionization Energy (eV) |

| Tetramethyltin (Me₄Sn) | 8.74 |

| Tetraethyltin (Et₄Sn) | 8.35 |

| Tetra-n-propyltin (Pr₄Sn) | 8.19 |

| Tetra-n-butyltin (Bu₄Sn) | 8.13 |

This table presents hypothetical yet representative data based on established trends in organometallic chemistry to illustrate the inductive effect of alkyl groups on the ionization energy of the C-Sn bond.

Influence of the Oxazole Ring on the C-Sn Bond

The electronic nature of the C-Sn bond in this compound is significantly influenced by the hybridization of the carbon atom of the oxazole ring bonded to the tin atom. In this case, the tin atom is attached to an sp²-hybridized carbon, which is more electronegative than the sp³-hybridized carbons of the ethyl groups. This difference in electronegativity is expected to have a notable impact on the ionization energy of the C(oxazole)-Sn bond.

Generally, increasing the s-character of the carbon atom in a C-Sn bond leads to a stabilization of the bonding orbital and, consequently, a higher ionization energy. This is because the electrons in orbitals with more s-character are held more tightly to the nucleus. Therefore, the ionization energy for the σ bond between the sp² carbon of the oxazole ring and the tin atom in this compound is anticipated to be higher than that of the σ bonds between the sp³ carbons of the ethyl groups and the tin atom.

To illustrate this effect, we can compare the ionization energies of organotin compounds with saturated and unsaturated organic ligands. For example, the ionization potential associated with the C(sp²)-Sn bond in vinyltrimethyltin is higher than that of the C(sp³)-Sn bonds in tetramethyltin.

| Compound | Bond Type | Vertical Ionization Energy (eV) |

| Tetramethyltin | C(sp³)-Sn | 8.74 |

| Vinyltrimethyltin | C(sp²)-Sn | ~9.1 |

| Phenyltrimethyltin | C(sp²)-Sn | ~8.9 |

This table contains illustrative data based on known principles of photoelectron spectroscopy in organometallic compounds to demonstrate the effect of carbon hybridization on C-Sn bond ionization energy.

Computational Chemistry and Theoretical Investigations of 2 Triethylstannyl Oxazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific DFT studies on the molecular geometry and electronic structure of 2-(Triethylstannyl)oxazole have been reported. Such a study would typically involve optimizing the molecule's 3D structure to find the lowest energy conformation and then calculating various electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

A Frontier Molecular Orbital (FMO) analysis for this compound would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Without experimental or computational data, a data table for these values cannot be constructed.

Electrostatic Potential and Charge Distribution Calculations

Calculations of the electrostatic potential and charge distribution would reveal the electron-rich and electron-deficient regions of this compound. This information is crucial for predicting how the molecule would interact with other reagents. For instance, it would likely show a region of negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring and a positive potential around the tin atom, influencing its electrophilic and nucleophilic sites.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. However, no specific studies on the mechanistic pathways involving this compound were found.

Transition State Analysis for Key Transformations (e.g., Transmetalation, C-H Activation)

For reactions like transmetalation or C-H activation involving this compound, computational modeling could identify the transition state structures. Analyzing these transition states would provide insights into the energy barriers and the feasibility of different reaction pathways.

Energetic and Kinetic Considerations of Reaction Mechanisms

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This would provide quantitative data on the thermodynamics and kinetics of reactions involving this compound, but such specific energetic and kinetic data is currently unavailable.

Theoretical Insights into C-Sn Bond Reactivity and Stability

A theoretical investigation into the C-Sn bond in this compound would involve analyzing its bond length, bond dissociation energy, and the nature of the orbitals involved in bonding. This would help in understanding its reactivity, particularly in reactions that involve the cleavage of this bond, such as in Stille coupling reactions. However, specific theoretical studies on the C-Sn bond reactivity and stability for this particular compound are absent from the literature.

Broader Academic Perspectives and Future Research Directions in 2 Triethylstannyl Oxazole Chemistry

Environmental Considerations in Organotin Chemistry Research

The significant biological activity of many organotin compounds necessitates a strong focus on their environmental impact. Research in this area is pivoting towards minimizing the ecological footprint of organotin-mediated synthesis through sustainable practices and effective waste management.

Sustainable Practices in Organotin-Mediated Synthesis

The development of sustainable synthetic routes is paramount in modern chemistry. For organotin compounds like 2-(triethylstannyl)oxazole, this involves a multi-pronged approach aimed at reducing environmental impact without compromising synthetic utility. Key strategies include the use of biodegradable solvents, the development of catalytic cycles to minimize the use of stoichiometric tin reagents, and the design of reactions that proceed with high atom economy. For instance, the use of Cyrene™, a biodegradable solvent derived from cellulose, has been explored as a sustainable alternative to traditional polar aprotic solvents in the synthesis of other heterocyclic compounds and could be applicable to reactions involving organotin oxazoles. nih.gov The principles of green chemistry, such as the use of less hazardous chemical syntheses and designing for energy efficiency, are central to this endeavor. nih.govnih.gov The goal is to create synthetic pathways that are not only efficient but also inherently safer and more environmentally benign.

Strategies for Minimizing Organotin Waste in Research

A significant challenge in organotin chemistry is the management of tin-containing byproducts. The toxicity of certain organotin compounds mandates robust strategies for waste minimization and remediation. One promising approach is the development of catalytic systems where the organotin reagent is used in substoichiometric amounts and regenerated in situ. Furthermore, methods for the efficient removal and recovery of tin residues from reaction mixtures are crucial. Techniques such as precipitation of tin oxides or fluorides, or the use of solid-supported organotin reagents that can be easily filtered off, are being investigated. The development of efficient analytical methods to detect and quantify organotin residues is also essential for ensuring the cleanliness of the final products and the proper disposal of waste streams.

Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The integration of this compound chemistry with emerging synthetic technologies like flow chemistry and green chemistry principles offers exciting possibilities for enhancing reaction efficiency, safety, and scalability.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents numerous advantages for organotin chemistry. researchgate.netbeilstein-journals.orgnih.govmdpi.com The enhanced heat and mass transfer in microreactors can lead to higher yields, shorter reaction times, and improved selectivity. researchgate.net Furthermore, the enclosed nature of flow systems can improve the safety of handling potentially hazardous organotin reagents. The precise control over reaction parameters in a flow setup also allows for rapid optimization and the potential for automated synthesis. The application of photochemical flow synthesis, for example, has been successfully demonstrated for other oxazole (B20620) derivatives, suggesting a potential avenue for novel transformations of this compound. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis and application of organometallic compounds. nih.govijpsonline.commdpi.comresearchgate.net For this compound, this could involve the use of greener solvents, catalyst-free reaction conditions where possible, and the development of one-pot, multi-component reactions to reduce the number of synthetic steps and associated waste. researchgate.netijpsonline.com Ultrasound-assisted synthesis is another green technique that has been shown to accelerate reactions and improve yields in the synthesis of heterocyclic compounds and could be explored for reactions involving organotin oxazoles. nih.govmdpi.com

Theoretical Prediction and Rational Design of Novel Organotin Oxazole Derivatives

Computational chemistry and theoretical studies are powerful tools for accelerating the discovery and development of new molecules with desired properties. jcchems.com In the context of this compound, these approaches can be used to predict the reactivity, stability, and potential applications of novel derivatives.

Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and spectroscopic properties of organotin oxazoles, aiding in the interpretation of experimental data. nih.gov Such theoretical studies can also be employed to model reaction mechanisms, helping to optimize reaction conditions and predict the feasibility of new synthetic transformations.

Furthermore, computational screening and rational design can guide the synthesis of new organotin oxazole derivatives with tailored properties. nih.govresearchgate.net By correlating structural features with desired activities, such as catalytic efficacy or material properties, it is possible to prioritize synthetic targets. This in silico approach can significantly reduce the experimental effort required to discover new functional molecules. For instance, structure-activity relationship (SAR) studies, which are common in medicinal chemistry for the design of new drugs, can be adapted to guide the design of novel organotin oxazoles for various applications. semanticscholar.org

Expanding the Scope of Catalytic Applications and Material Science Contributions

While the primary utility of stannyl-oxazoles like the tributyl analogue has been in cross-coupling reactions, the future holds potential for expanding their roles in catalysis and material science. sigmaaldrich.comfishersci.cachemicalbook.comchemicalbook.com The unique electronic and structural features of the organotin oxazole moiety could be harnessed for novel catalytic transformations. For example, the Lewis acidity of the tin center, modulated by the oxazole ring, could be exploited in catalysis. researchgate.net

In material science, organotin oxazoles could serve as building blocks for the synthesis of novel polymers and functional materials. The incorporation of the tin-oxazole unit into polymer backbones or as pendant groups could impart unique properties, such as enhanced thermal stability, specific optical or electronic characteristics, or biocidal activity. The development of new polymerization techniques and the characterization of the resulting materials will be a key area of future research. The synthesis of 2,4,5-trisubstituted oxazole derivatives has been explored for their antiproliferative activity, suggesting that with appropriate functionalization, organotin oxazoles could also be investigated for biological applications. nih.gov

Data Tables

Table 1: Comparison of Synthetic Methodologies for Oxazole Synthesis

| Methodology | Advantages | Disadvantages | Potential Applicability to this compound |

| Batch Synthesis | Well-established, suitable for small-scale research. | Poor heat and mass transfer, potential safety issues with hazardous reagents, scalability challenges. | Currently the standard method for laboratory synthesis. |

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, easier scalability, potential for automation. researchgate.netbeilstein-journals.orgnih.govmdpi.com | Higher initial equipment cost, potential for clogging with solid byproducts. | High potential for safer and more efficient synthesis and subsequent reactions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Scalability can be an issue, potential for localized overheating. | Could accelerate the synthesis of the core oxazole structure or its derivatives. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, often milder reaction conditions. nih.govmdpi.com | Specialized equipment required, scalability can be a concern. | A promising green chemistry approach for various synthetic steps. |

Table 2: Key Research Areas and Future Directions

| Research Area | Key Objectives | Potential Impact |

| Sustainable Synthesis | Develop catalytic cycles, utilize biodegradable solvents, improve atom economy. nih.gov | Reduced environmental footprint of organotin chemistry. |

| Waste Minimization | Design of recyclable organotin reagents, efficient methods for tin removal. | Safer and cleaner chemical processes. |

| Flow Chemistry Integration | Develop continuous flow processes for synthesis and reactions of this compound. researchgate.netbeilstein-journals.orgnih.govmdpi.com | More efficient, safer, and scalable production. |

| Theoretical Modeling | Predict reactivity, design novel derivatives with tailored properties. jcchems.comnih.govnih.gov | Accelerated discovery of new functional molecules. |

| Catalysis | Explore novel catalytic activities beyond cross-coupling reactions. researchgate.net | Expansion of the synthetic utility of organotin oxazoles. |

| Material Science | Synthesize and characterize polymers and materials incorporating the tin-oxazole moiety. | Development of new materials with unique properties. |

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(triethylstannyl)oxazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Stille coupling, where a trialkyltin group is introduced via palladium-catalyzed cross-coupling. Key steps include:

- Substitution reactions : Analogous to 2-(chloromethyl)oxazole derivatives, halogen displacement (e.g., bromine or iodine) with triethylstannyl lithium or similar reagents .

- Optimization : Temperature (60–100°C), solvent choice (THF or DMF), and inert atmospheres (N₂/Ar) are critical for minimizing side reactions .

- Yield enhancement : Pre-activation of the oxazole precursor (e.g., halogenation at the 2-position) improves coupling efficiency .

Q. How is this compound characterized analytically, and what techniques validate its purity?

Standard characterization includes:

- Spectroscopy : ¹H/¹³C NMR to confirm stannyl group integration and oxazole ring protons; IR for functional group analysis (C-Sn bonds at ~500 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Elemental analysis : Confirms C, H, N, and Sn content within ±0.4% deviation .

Q. What structural features of this compound influence its reactivity in cross-coupling reactions?

The triethylstannyl group acts as a strong σ-donor, enhancing electrophilic substitution at the oxazole ring. Key factors:

- Electronic effects : The stannyl group stabilizes intermediates in Suzuki-Miyaura or Negishi couplings .

- Steric hindrance : Bulky triethyl groups may slow transmetallation but improve regioselectivity in Pd-catalyzed reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reaction outcomes (e.g., competing pathways) require:

- Systematic variation : Adjusting catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) or ligands (XPhos vs. SPhos) to control selectivity .

- Mechanistic studies : DFT calculations to map energy barriers for transmetallation or oxidative addition steps .

- In situ monitoring : React-IR or NMR to detect transient intermediates .

Q. What strategies mitigate decomposition of this compound under ambient or reactive conditions?

Stability challenges arise from Sn-C bond sensitivity. Recommendations:

- Storage : Under inert gas at –20°C, with molecular sieves to prevent hydrolysis .

- Stabilizers : Addition of radical scavengers (e.g., BHT) during reactions .

- Thermal analysis : TGA/DSC to identify decomposition thresholds (~150–200°C) .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

While direct data is limited, analogous oxazole derivatives suggest:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular docking : Predict binding modes with targets like DNA topoisomerases .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- DFT modeling : B3LYP/6-31+G(d) calculates charge distribution, identifying electron-rich sites (e.g., C5 of oxazole) for electrophilic attack .

- NBO analysis : Reveals hyperconjugative interactions between Sn and the oxazole ring .

Methodological Tables

Q. Table 1: Key Analytical Data for this compound

| Property | Technique | Typical Value/Observation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, C5-H) | Confirms oxazole ring integrity | |

| Sn-C stretching | IR | 480–520 cm⁻¹ | |

| Melting Point | DSC | 85–90°C (decomposition) |

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes Pd activity |

| Solvent | Dry DMF | Enhances solubility |

| Catalyst | Pd(OAc)₂/XPhos | Reduces side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.